molecular formula C10H8ClFN2O2S B12831350 1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride

1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride

Cat. No.: B12831350
M. Wt: 274.70 g/mol
InChI Key: ZJIGEMVKCBWLRX-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the imidazole ring, along with a sulfonyl chloride functional group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function . The fluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H8ClFN2O2S

Molecular Weight

274.70 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]imidazole-4-sulfonyl chloride

InChI

InChI=1S/C10H8ClFN2O2S/c11-17(15,16)10-6-14(7-13-10)5-8-3-1-2-4-9(8)12/h1-4,6-7H,5H2

InChI Key

ZJIGEMVKCBWLRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=C2)S(=O)(=O)Cl)F

Origin of Product

United States

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